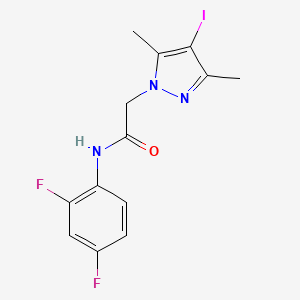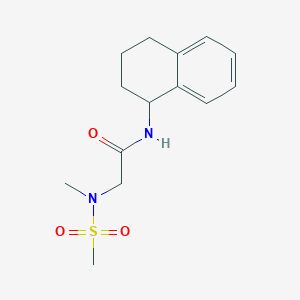![molecular formula C14H18N2O5 B6075976 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B6075976.png)
4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid, also known as MPHPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPHPB is a hydrazide derivative of ketone and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, which is responsible for the degradation of NF-κB.
Biochemical and Physiological Effects
4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of NF-κB, and protect neurons from oxidative stress. 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid in lab experiments is its ability to inhibit the NF-κB signaling pathway. This makes it a potential candidate for the development of drugs for the treatment of inflammatory and neurodegenerative diseases. However, one of the limitations of using 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid. One of the areas of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the potential therapeutic applications of 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid in other diseases such as cancer and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and improved solubility of 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid could lead to its potential use in clinical trials.
Conclusion
In conclusion, 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. The inhibition of the NF-κB signaling pathway is the major mechanism of action of 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid. Although there are some limitations to its use in lab experiments, the future directions for the research of 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid are promising and could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid involves the reaction of 3-methylphenol with 2-bromo-2-methylpropanoic acid, followed by hydrazinolysis and acylation with 4-oxobutanoic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-inflammatory properties. 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of inflammation in the body. This makes 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research is the neuroprotective effects of 4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid. It has been shown to protect neurons from oxidative stress and reduce the production of reactive oxygen species, which are responsible for the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[2-[2-(3-methylphenoxy)propanoyl]hydrazinyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9-4-3-5-11(8-9)21-10(2)14(20)16-15-12(17)6-7-13(18)19/h3-5,8,10H,6-7H2,1-2H3,(H,15,17)(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZPVFOUVZZTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane](/img/structure/B6075910.png)

![(3-chlorophenyl)(1-{[5-(3-isoxazolyl)-2-thienyl]sulfonyl}-3-piperidinyl)methanone](/img/structure/B6075918.png)
![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)

![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)
![2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075967.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6075974.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B6075981.png)
![4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B6075987.png)